molecular formula C17H18N2O5 B013490 Velnacrine maleate CAS No. 118909-22-1

Velnacrine maleate

Cat. No. B013490
CAS RN: 118909-22-1
M. Wt: 330.33 g/mol
InChI Key: NEEKVKZFYBQFGT-BTJKTKAUSA-N
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Description

Velnacrine maleate is a novel acetylcholinesterase inhibitor belonging to the acridine class. It is orally active and exhibits a longer duration of action compared to physostigmine . The compound has shown promise in the treatment of Alzheimer’s disease and has been investigated for its effects on both normal and experimentally impaired mnemonic function in animals and humans .

Scientific Research Applications

Alzheimer’s Disease Treatment

Velnacrine maleate is a potent cholinesterase inhibitor (ChEI) and has been developed as an agent for Alzheimer’s disease (AD) . It enhances cholinergic functions, which are often impaired in AD patients .

Improvement of Learning and Memory Functions

Pharmacological studies in rodents have demonstrated that Velnacrine can improve learning and memory functions . This makes it a potential therapeutic agent for cognitive impairments beyond AD.

Reversal of Learning Deficits

Velnacrine has been shown to reverse learning deficits caused by scopolamine or lesions of the nucleus basalis magnocellularis (NBM), which in rats is the equivalent of the nucleus basalis of Meynert complex in humans .

Pharmacokinetics in Humans

In pharmacokinetic studies in humans, plasma peak levels of Velnacrine were reached within one hour after oral administration, and the drug was rapidly eliminated with a half-life of about two to three hours . This rapid action and elimination could be beneficial in certain therapeutic contexts.

Dose-Related Increases in Peak Plasma Concentrations

There were dose-related increases in peak plasma concentrations (Cmax), areas under the plasma concentration-time curves (AUC), and the amount of drug excreted in the urine . This suggests that the effects of Velnacrine can be modulated by adjusting the dosage.

Food Interaction Study

Results from a food interaction study suggest that food may delay time to peak concentration and reduce Cmax, but not significantly alter the amount of absorbed substance . This is important information for prescribing and administering the drug.

Mechanism of Action

Target of Action

Velnacrine maleate is a potent cholinesterase inhibitor (ChEI) . Cholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition. By inhibiting cholinesterase, Velnacrine maleate increases the levels of acetylcholine in the brain, thereby enhancing cholinergic functions .

Mode of Action

Velnacrine maleate interacts with its target, cholinesterase, by binding to the enzyme and preventing it from breaking down acetylcholine . This results in an increase in the concentration of acetylcholine in the synaptic cleft, which in turn enhances the transmission of nerve impulses across the synapses. This is particularly beneficial in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine .

Biochemical Pathways

The primary biochemical pathway affected by Velnacrine maleate is the cholinergic pathway. By inhibiting cholinesterase, Velnacrine maleate prevents the breakdown of acetylcholine, leading to an increase in the levels of this neurotransmitter. This enhances the functioning of the cholinergic pathway, which plays a crucial role in memory and cognition .

Pharmacokinetics

In pharmacokinetic studies in humans, plasma peak levels of Velnacrine maleate were reached within one hour after oral administration . The drug was rapidly eliminated with a half-life of about two to three hours . Steady-state plasma levels were reached after approximately three days of repeated dose treatment . There were dose-related increases in peak plasma concentrations (Cmax), areas under the plasma concentration-time curves (AUC), and the amount of drug excreted in the urine .

Result of Action

The molecular effect of Velnacrine maleate is the inhibition of cholinesterase, leading to an increase in acetylcholine levels . On a cellular level, this results in enhanced transmission of nerve impulses across the synapses. Clinically, this translates into improved learning and memory functions, and reversal of learning deficits caused either by scopolamine or lesions of the nucleus basalis magnocellularis (NBM) .

Action Environment

For instance, food may delay the time to peak concentration and reduce Cmax

properties

IUPAC Name

9-amino-1,2,3,4-tetrahydroacridin-1-ol;(Z)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O.C4H4O4/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13;5-3(6)1-2-4(7)8/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEKVKZFYBQFGT-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045158
Record name 9-Amino-1,2,3,4-tetrahydroacridin-1-ol maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Velnacrine maleate

CAS RN

118909-22-1, 112964-99-5, 121445-25-8, 121445-27-0
Record name Velnacrine maleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118909-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Acridinol, 1,2,3,4-tetrahydro-9-amino-, maleate, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112964995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Velnacrine maleate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118909221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Velnacrine maleate, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Velnacrine maleate, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Amino-1,2,3,4-tetrahydroacridin-1-ol maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VELNACRINE MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY1JW04JCB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name VELNACRINE MALEATE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WR9885GALS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name VELNACRINE MALEATE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4401EF6U24
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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